N-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
“N-{4-[(diethylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a type of sulfonamide, a class of organic compounds that contain a sulfamoyl functional group . Sulfonamides are known for their wide range of therapeutic effects, including antibacterial, antifungal, antiprotozoal, antithyroid, anti-inflammatory, and antihypertensive properties .
Synthesis Analysis
The synthesis of new sulfonamides, such as the compound , often involves the reaction of an amine with a sulfonyl chloride in an aqueous alkaline medium . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride yields a sulfonamide, which can then be treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular formula of “N-{4-[(diethylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is C22H22N2O6S2 . Its molecular weight is 474.54988 . The InChI code for this compound is 1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of 1,4-benzodioxane-6-amine, 4-bromobenzenesulfonyl chloride, and different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The compound “N-{4-[(diethylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” has a molecular weight of 474.54988 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-3-20(4-2)28(23,24)15-7-5-14(6-8-15)19-27(21,22)16-9-10-17-18(13-16)26-12-11-25-17/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUDFYDNSTJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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